molecular formula C13H16N2O B13379129 3-(Butan-2-ylamino)-5-methylindol-2-one

3-(Butan-2-ylamino)-5-methylindol-2-one

Cat. No.: B13379129
M. Wt: 216.28 g/mol
InChI Key: COVXQSHMAPDHDK-UHFFFAOYSA-N
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Description

3-(sec-butylimino)-5-methyl-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a sec-butyl group attached to an imino group, which is further connected to a methyl-substituted indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butylimino)-5-methyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of an appropriate indole derivative with sec-butylamine under specific conditions. One common method involves the condensation of 5-methylindole-2-one with sec-butylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(sec-butylimino)-5-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(sec-butylimino)-5-methyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(sec-butylimino)-5-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(sec-butylimino)-1,3-dihydro-2H-indol-2-one: Lacks the methyl group at the 5-position.

    5-methyl-1,3-dihydro-2H-indol-2-one: Lacks the sec-butylimino group.

    3-(tert-butylimino)-5-methyl-1,3-dihydro-2H-indol-2-one: Contains a tert-butyl group instead of a sec-butyl group.

Uniqueness

3-(sec-butylimino)-5-methyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the sec-butylimino and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to similar compounds.

Biological Activity

3-(Butan-2-ylamino)-5-methylindol-2-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and cytotoxic properties. The findings are supported by data tables and case studies to provide a comprehensive understanding of the compound's effects.

Chemical Structure

This compound features an indole core substituted with a butan-2-ylamino group and a methyl group at the 5-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties against various strains of bacteria, including resistant strains.

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy is often measured using the Minimum Inhibitory Concentration (MIC) method. The following table summarizes the MIC values against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)≤ 0.25
Escherichia coli16
Pseudomonas aeruginosa32
Klebsiella pneumoniae>200

These results indicate that the compound is particularly effective against MRSA, with an MIC value significantly lower than many conventional antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity, particularly against Cryptococcus neoformans.

Antifungal Efficacy

The compound's antifungal activity was evaluated using similar methodologies:

Fungal Strain MIC (µg/mL)
Cryptococcus neoformans16
Candida albicansNot active

The findings suggest that while the compound is effective against certain fungi, it may not exhibit broad-spectrum antifungal activity .

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. The cytotoxic effects of this compound were evaluated using human embryonic kidney cells (HEK293).

Cytotoxicity Results

The following table presents the IC50 values for cytotoxicity:

Cell Line IC50 (µg/mL)
HEK293>32

These results indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

The mechanism by which this compound exerts its biological effects appears to involve inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes. Docking studies have suggested potential interactions with key enzymes such as Mur B in bacteria and CYP51 in fungi, contributing to its antimicrobial properties .

Case Studies

  • Study on MRSA : A study evaluated the efficacy of this compound against MRSA strains. Results indicated a significant reduction in bacterial viability compared to controls, highlighting its potential as an alternative treatment option for resistant infections.
  • Fungal Infections : Another investigation focused on its antifungal properties against Cryptococcus neoformans. The compound demonstrated promising results in inhibiting fungal growth, suggesting potential applications in treating cryptococcal infections.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-butan-2-ylimino-5-methyl-1H-indol-2-one

InChI

InChI=1S/C13H16N2O/c1-4-9(3)14-12-10-7-8(2)5-6-11(10)15-13(12)16/h5-7,9H,4H2,1-3H3,(H,14,15,16)

InChI Key

COVXQSHMAPDHDK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N=C1C2=C(C=CC(=C2)C)NC1=O

Origin of Product

United States

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